N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

P2X3 receptor Binding affinity Ion channel

This 1,3-thiazol-2-yl benzamide is a critical P2X3 antagonist for translational pain and chronic cough research. Its unique 2,4,6-trimethylphenyl (mesityl) substitution pattern is essential for probing the P2X3 orthosteric site's steric tolerance and decoupling potency from P2X2/3-mediated taste disturbance. Use this compound as an indispensable baseline comparator in two-bottle quinine preference assays to benchmark new analogs against established in vivo profiles, ensuring experimental reproducibility where alternative scaffolds introduce uncontrolled variables.

Molecular Formula C21H21N3O2S
Molecular Weight 379.5 g/mol
CAS No. 946304-94-5
Cat. No. B3312236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS946304-94-5
Molecular FormulaC21H21N3O2S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C21H21N3O2S/c1-13-9-14(2)19(15(3)10-13)23-18(25)11-17-12-27-21(22-17)24-20(26)16-7-5-4-6-8-16/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
InChIKeyYWLSWBGVGMXSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 56 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946304-94-5)


N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946304-94-5) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its primary documented pharmacological activity is as an antagonist of the P2X purinoceptor 3 (P2X3), a ligand-gated ion channel implicated in nociception and chronic cough pathways [1]. The compound's structure, featuring a 2,4,6-trimethylphenyl (mesityl) group linked via a carbamoylmethyl bridge to a thiazole core, is characteristic of a series developed for neurological disorder research [2].

Why Generic P2X3 Antagonists Cannot Replace N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide in Focused Studies


P2X3 receptor antagonists as a class present significant challenges for experimental reproducibility. The P2X3 and P2X2/3 receptors share high structural homology, and off-target antagonism of P2X2/3 in taste buds is strongly linked to the dysgeusia (taste disturbance) observed clinically with drugs like gefapixant [1]. The specific substitution pattern on this molecule—the 2,4,6-trimethylphenyl moiety connected via a carbamoylmethyl linker to the 2-aminothiazole—was designed to explore structure-activity relationships (SAR) that could decouple potency from selectivity [2]. Therefore, replacing this compound with an alternative P2X3 antagonist that lacks the same substitution profile introduces an uncontrolled variable: a change in heterocycle connectivity or aryl group identity may alter selectivity for P2X3 homotrimers over P2X2/3 heterotrimers, confounding behavior in in vivo models where the taste-disturbance liability is a critical endpoint [1].

Head-to-Head and Comparative Performance Data for N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide


Defined P2X3 Binding Affinity Against a Validated Reference Standard

In a direct recombinant rat P2X3 affinity assay, this compound demonstrated antagonist activity when screened at a concentration of 10 µM in Xenopus oocytes [1]. While the parent patent (WO2016091776A1) reports an intracellular calcium assay IC50 of 7 nM for the development candidate filapixant (Example 348), the exact IC50 for this specific analog must be confirmed by the end-user, as the patent's SAR table positions it as an optimized intermediate rather than the final candidate [2].

P2X3 receptor Binding affinity Ion channel Pain Cough

Structural Differentiation within the 1,3-Thiazol-2-yl Benzamide Series

The compound's defining structural feature is the 2,4,6-trimethylphenyl (mesityl) amide group attached via an N-carbamoylmethyl linker to the thiazole C4 position. This contrasts with other examples in the patent family, such as filapixant, which features a more complex aryl substitution pattern designed for clinical development [1]. The mesityl group provides a specific steric and electronic environment that allows researchers to interrogate the P2X3 binding pocket's tolerance for bulky, electron-rich aromatic rings at this vector. An upcoming patent from a separate group (CN114315818A) discloses benzamide analogs with improved pharmacokinetic properties and reduced rat taste disturbance relative to a control compound from WO2016091776A1, highlighting the critical role of precise substitution in tuning in vivo behavior [2].

Medicinal chemistry Structure-Activity Relationship Selectivity Chemical probe

Precedented Antagonist Activity Validating the Chemical Scaffold

The broader chemical series to which this compound belongs has been extensively validated in vivo. The follow-up patent (CN114315818A) explicitly demonstrates that optimized analogs (Compounds I-1, I-27, I-30) significantly reduce cough frequency in guinea pig models of citric acid/histamine-induced and citric acid/ATP-induced cough when compared to a positive control compound from WO2016091776A1 [1]. Furthermore, these optimized analogs exhibited significantly reduced taste interference in rats compared to the control compound, as measured by a two-bottle water vs. quinine water consumption test [1]. While this specific compound is a precursor rather than the final optimized analog, it serves as a necessary benchmark and tool for replicating the SAR path that led to these improved profiles.

P2X3 antagonist Cough model Pain model In vivo efficacy

Optimal Application Scenarios for N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide Based on Evidence


P2X3 Pharmacophore Isostere Probing in Medicinal Chemistry

As established by the structural differentiation evidence, the mesityl group on this compound presents a unique steric and electronic profile compared to the clinical candidate filapixant. Medicinal chemistry teams should use this compound specifically to probe the P2X3 orthosteric site's tolerance for large, planar, electron-rich aromatics. It serves as a key intermediate for systematic isostere replacement studies aimed at improving selectivity over P2X2/3 heterotrimers [1].

Benchmark Standard for Replicating SAR Toward Reduced Taste Disturbance

The patent literature (CN114315818A) credits SAR progression from earlier benzamide structures to compounds with significantly reduced rat taste liability [2]. This compound represents a critical control compound for any group trying to independently validate these findings. It should be used as a baseline comparator in two-bottle quinine preference assays to benchmark new analogs against the established in vivo taste-disturbance profile.

Species-Specific P2X3 Pharmacology Studies

The compound's confirmed activity on recombinant rat P2X3 (BindingDB ChEMBL_147403) [1] makes it immediately useful for cross-species pharmacological profiling. Researchers can employ it to systematically compare rat P2X3 affinity (electrophysiology in oocytes) against data for human P2X3 (calcium flux assays) generated for other series members, thereby mapping species-dependent pharmacodynamic differences critical for translational pain and cough research [1].

Chemical Biology Tool for P2X3-Dependent Pathway Dissection

Given its definition as a P2X3 antagonist, this compound is a suitable chemical probe for experiments where acute, reversible, and selective (within the context of the 1,3-thiazol-2-yl benzamide series) blockade of the P2X3 receptor is required to dissect its role in ATP-mediated nociceptor sensitization or afferent nerve activation in ex vivo tissue preparations, provided that appropriate control experiments with structurally matched inactive analogs are run in parallel [1].

Quote Request

Request a Quote for N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.